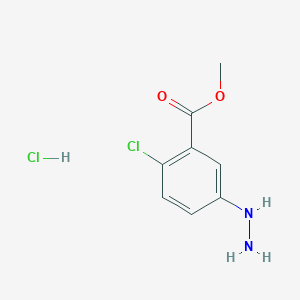

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride

Description

BenchChem offers high-quality Methyl 2-chloro-5-hydrazinobenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-hydrazinobenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFNTDZGUYRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride CAS 723242-88-4 properties

The following technical guide details the properties, synthesis, and application of , a specialized intermediate in medicinal chemistry.

A Strategic Scaffold for Nitrogen Heterocycles[1]

Executive Summary

(CAS 723242-88-4) is a tri-functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical agents.[1] Structurally, it features a hydrazine moiety at the C5 position, a chlorine atom at C2, and a methyl ester at C1.[1]

Unlike its ortho-hydrazino isomers, which prone to intramolecular cyclization (forming indazolones), this meta-hydrazino derivative offers a stable platform for linear molecular extension .[1] It is a critical intermediate for generating pyrazole- or hydrazone-based libraries while retaining orthogonal reactivity at the ester and aryl-chloride sites for subsequent diversification (e.g., via amidation or Suzuki-Miyaura coupling).[1]

Physicochemical Profile

| Property | Specification |

| Chemical Name | |

| CAS Number | 723242-88-4 |

| Molecular Formula | C₈H₉ClN₂O₂[1][2] · HCl |

| Molecular Weight | 237.06 (Free Base) / ~273.52 (HCl Salt) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |

| Reactive Groups | Hydrazine (-NHNH₂), Aryl Chloride (-Cl), Methyl Ester (-COOCH₃) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. Light sensitive.[1] |

Synthetic Utility & Mechanism[4][5][6]

The value of CAS 723242-88-4 lies in its orthogonal reactivity .[1] It allows medicinal chemists to build heterocyclic rings at the C5 position without interfering with the "warhead" or "linker" chemistry possible at the C1 ester or C2 chloride positions.[1]

A. Divergent Reactivity Map

The molecule possesses three distinct reaction zones:

-

Zone A (C5-Hydrazine): Nucleophilic attack on ketones/aldehydes (hydrazone formation) or 1,3-dicarbonyls (pyrazole synthesis).[1]

-

Zone B (C1-Ester): Electrophilic center for amidation or hydrolysis to the free acid.[1]

-

Zone C (C2-Chloride): Potential site for palladium-catalyzed cross-coupling (Suzuki/Buchwald), typically activated after heterocyclic ring formation.[1]

B. Key Application: Pyrazole Synthesis

The most common application is the construction of 1-arylpyrazoles , a privileged scaffold in kinase inhibitors and anti-inflammatory agents.[1]

-

Mechanism: The terminal nitrogen of the hydrazine attacks a 1,3-diketone (or equivalent), followed by cyclization and dehydration.[1]

-

Selectivity: Because the hydrazine is meta to the ester, the resulting pyrazole is positioned to extend the molecule's length, ideal for reaching deep into enzyme binding pockets.[1]

Caption: Synthesis of a 1-arylpyrazole scaffold using CAS 723242-88-4. The hydrazine moiety undergoes condensation and cyclization with a dicarbonyl to form the heterocycle.

Synthesis Protocol (Amino-to-Hydrazine Route)

The industrial preparation typically proceeds from Methyl 2-amino-5-chlorobenzoate (a known intermediate for Tolvaptan) via a diazonium salt reduction.[1]

Step 1: Diazotization [3]

-

Reagents: Methyl 2-amino-5-chlorobenzoate, NaNO₂, HCl (conc.), Water.[1]

-

Procedure:

-

Dissolve the amine in aqueous HCl at 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition.

-

Stir for 30 mins to ensure complete formation of the diazonium salt.

-

Step 2: Reduction

-

Reagents: SnCl₂·2H₂O (Stannous Chloride) or Na₂SO₃ (Sodium Sulfite).[1]

-

Procedure:

-

Add the cold diazonium solution slowly to a solution of SnCl₂ in conc. HCl at 0°C.

-

Critical Step: Stir vigorously.[1][4] A thick precipitate (the hydrazine tin complex) often forms.[1]

-

Allow to warm to room temperature over 2 hours.

-

Filter the solid and wash with cold brine.

-

Free Basing/Salt Formation: Treat with alkali to release the free base, extract into organic solvent, and re-precipitate as the hydrochloride salt using HCl/Dioxane or HCl/Methanol for maximum stability.[1]

-

Caption: Synthetic pathway converting the amino precursor to the hydrazine hydrochloride target via diazotization and reduction.

Handling & Safety Guidelines

Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1] The hydrochloride salt significantly reduces volatility but does not eliminate toxicity.[1]

-

Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly sealed vial at -20°C.

-

Hydrazines can oxidize in air; store under Argon or Nitrogen.[1]

-

-

Decontamination:

-

Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.[1]

-

References

-

Synthesis of Indazoles & Pyrazoles: ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." Link

-

Precursor Chemistry (Amino Benzoate): National Institutes of Health (PMC).[1] "Methyl 2-amino-5-chlorobenzoate."[1][5][6][7] Link

-

Hydrazine Reduction Protocols: Organic Syntheses. "o-Hydrazinobenzoic acid hydrochloride." Org. Synth. 1945, 25,[1] 52. Link (Adapted protocol for 5-isomer).[1]

-

Safety Data (General Hydrazines): Cayman Chemical. "Hydralazine (hydrochloride) SDS." Link (Analogous safety profile).

Sources

A Technical Guide to the Synthesis, Characterization, and Application of Methyl 5-hydrazino-2-chlorobenzoate and Methyl 2-hydrazino-5-chlorobenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism presents a fundamental challenge in medicinal chemistry, where subtle changes in molecular architecture can lead to profound differences in biological activity, toxicity, and pharmacokinetic properties. This technical guide provides an in-depth comparative analysis of two critical building blocks: methyl 5-hydrazino-2-chlorobenzoate and methyl 2-hydrazino-5-chlorobenzoate. We delve into their distinct synthetic pathways, explore the causal relationships between their structures and spectroscopic signatures, and discuss their potential applications in drug development. This document serves as a comprehensive resource, offering detailed, field-proven protocols and robust analytical methodologies to ensure unambiguous isomeric identification and utilization in research and development settings.

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of drug development, the precise arrangement of atoms within a molecule is paramount. Constitutional isomers, such as the titular methyl hydrazino-chlorobenzoate compounds, share the same molecular formula but differ in the connectivity of their atoms. This seemingly minor variation can drastically alter a molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. The hydrazine moiety, in particular, is a versatile functional group frequently employed in the design of inhibitory compounds, especially those targeting metalloenzymes.[1] Consequently, the ability to selectively synthesize and definitively characterize a specific isomer is not merely an academic exercise but a prerequisite for advancing a successful drug discovery program.

This guide focuses on the isomeric pair where the chloro and hydrazino groups are swapped between positions 2 and 5 on the methyl benzoate scaffold. We will elucidate the synthetic strategies required to access each isomer selectively, provide a detailed roadmap for their spectroscopic differentiation, and offer insights into how their structural nuances may influence their reactivity and utility as pharmaceutical intermediates.

Synthetic Pathways: A Tale of Two Precursors

The most reliable and common method for synthesizing arylhydrazines is through the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt.[2][3] This strategy's success hinges on the careful selection and regiochemical purity of the starting aminobenzoate ester.

The Diazotization-Reduction Mechanism

The core transformation involves two key steps:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C).[2][4] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a tremendously effective leaving group.[4] Low temperatures are critical to prevent the unstable diazonium salt from decomposing, particularly through reaction with water to form undesired phenol byproducts.[5][6]

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine (-NHNH₂). A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium.

The choice of the starting material dictates which final isomer is produced.

-

To synthesize methyl 5-hydrazino-2-chlorobenzoate , one must start with methyl 5-amino-2-chlorobenzoate .

-

To synthesize methyl 2-hydrazino-5-chlorobenzoate , the required precursor is methyl 2-amino-5-chlorobenzoate .[7][8]

Detailed Experimental Protocol: Synthesis of Methyl 2-hydrazino-5-chlorobenzoate

This protocol is representative and can be adapted for the 5-hydrazino isomer by starting with the appropriate precursor.

Materials:

-

Methyl 2-amino-5-chlorobenzoate (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Diazonium Salt Formation:

-

Suspend methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water in a three-neck flask equipped with a mechanical stirrer and thermometer.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The solid will gradually dissolve as the diazonium salt forms. Stir for an additional 30 minutes at this temperature.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt may form.

-

-

Work-up and Isolation:

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

Suspend the solid in water and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8. This will liberate the free hydrazine base.

-

Extract the aqueous suspension with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude methyl 2-hydrazino-5-chlorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Spectroscopic Differentiation: A Comparative Analysis

Unambiguous characterization is achieved by a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The different substitution patterns create unique electronic environments that serve as diagnostic fingerprints.

¹H NMR Spectroscopy: The Diagnostic Aromatic Region

The most telling differences between the isomers will appear in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm). The splitting patterns are dictated by the coupling between adjacent protons.

| Isomer | Proton Environment & Predicted Splitting Pattern |

| Methyl 5-hydrazino-2-chlorobenzoate | H3: Doublet (d), coupled to H4. H4: Doublet of doublets (dd), coupled to H3 and H6. H6: Doublet (d), coupled to H4. |

| Methyl 2-hydrazino-5-chlorobenzoate | H3: Doublet (d), coupled to H4. H4: Doublet of doublets (dd), coupled to H3 and H6. H6: Doublet (d), coupled to H4. |

Causality of Chemical Shifts:

-

Methyl 5-hydrazino-2-chlorobenzoate: The proton at C6 is ortho to the electron-donating hydrazino group, shifting it significantly upfield (to a lower ppm value). The proton at C3 is ortho to the electron-withdrawing chloro and ester groups, shifting it downfield.

-

Methyl 2-hydrazino-5-chlorobenzoate: The proton at C3 is ortho to the electron-donating hydrazino group, causing a strong upfield shift. The proton at C6 is ortho to the electron-withdrawing chloro group, resulting in a downfield shift.

This difference in the chemical shifts of the aromatic protons provides a clear and definitive method for distinguishing the two isomers.[9][10]

¹³C NMR Spectroscopy

While more subtle, differences will also be present in the ¹³C NMR spectra. The carbons directly attached to the electron-donating hydrazino group will be shielded (shifted upfield), while those attached to the chloro and carbonyl groups will be deshielded (shifted downfield). The number of distinct aromatic signals will be the same for both isomers (six), but their chemical shifts will vary based on the substituent effects.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the common functional groups. While not as definitive for isomer differentiation as NMR, it is essential for confirming the presence of key functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretching (often two bands for -NH₂) | 3400-3200 (broad) |

| Ester (C=O) | Stretching | ~1720-1700 (strong) |

| Aromatic C=C | Stretching | ~1600-1450 |

| Ester (C-O) | Stretching | ~1300-1100 |

| Aryl-Cl | Stretching | ~1100-1000 |

The precise position of the C=O stretch may be slightly influenced by the electronic effects of the adjacent substituents, but this difference is often too small for reliable differentiation without reference spectra.[11][12]

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their shared molecular formula, C₈H₉ClN₂O₂ (m/z ≈ 200.04). The presence of a chlorine atom will be evident from the characteristic M+2 peak at an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. While the fragmentation patterns may show subtle differences in the relative abundances of daughter ions, this is generally less reliable for primary isomer identification than NMR. A common fragmentation would be the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak.[13][14]

Workflow for Isomeric Differentiation

The following workflow provides a systematic approach for any researcher handling a sample of methyl hydrazino-chlorobenzoate of unknown isomeric identity.

Sources

- 1. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scirp.org [scirp.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Molecular weight and formula of methyl 2-chloro-5-hydrazinobenzoate hydrochloride

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 2-Chloro-5-Hydrazinobenzoate Hydrochloride

Abstract

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is a critical regioselective building block in the synthesis of nitrogenous heterocycles, particularly indazoles and pyrazoles utilized in kinase inhibitor discovery.[1][2] This guide provides a definitive reference for its molecular weight, stoichiometric formula, synthetic pathways, and handling protocols.[1] It addresses the stability challenges associated with the hydrazine moiety and outlines self-validating analytical methods for quality assurance in drug development workflows.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric characterization is required for yield calculations in multi-step synthesis. The hydrochloride salt form is preferred over the free base due to enhanced oxidative stability and crystallinity.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | Methyl 5-hydrazinyl-2-chlorobenzoate hydrochloride | |

| Common Name | Methyl 2-chloro-5-hydrazinobenzoate HCl | |

| CAS Number (Salt) | 723242-88-4 | Reference Identifier [1] |

| CAS Number (Base) | 98097-01-9 | Free hydrazine form |

| Precursor CAS | 5202-89-1 | Methyl 2-amino-5-chlorobenzoate |

| Appearance | Off-white to pale yellow solid | Hygroscopic; darkens on air exposure |

Molecular Weight & Formula Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.[1] The salt is typically isolated as a monohydrochloride (

Free Base:

-

C (8):

-

H (9):

-

Cl (1):

-

N (2):

-

O (2):

-

Base MW: 200.62 g/mol [2]

Hydrochloride Salt:

Critical Note: Commercial batches may contain residual moisture or inorganic salts (

or) from the reduction step. Always determine the effective molecular weight via argentometric titration (for ) before use in sensitive catalytic couplings.

Part 2: Synthetic Pathway & Mechanism

The synthesis of methyl 2-chloro-5-hydrazinobenzoate hydrochloride typically proceeds via the Japp-Klingemann reaction or direct diazotization-reduction sequence starting from the aniline precursor.[1][2]

Reaction Logic

-

Diazotization: The amino group at position 5 is converted to a diazonium salt using sodium nitrite in concentrated HCl at low temperature (

). The electron-withdrawing chlorine at position 2 and ester at position 1 deactivate the ring, requiring strict temperature control to prevent decomposition.[1] -

Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (

) or Sodium Sulfite (

Visualization of Synthesis Flow

Figure 1: Synthetic route from the aniline precursor via diazotization and reduction.

Part 3: Experimental Protocols

Synthesis of Methyl 2-chloro-5-hydrazinobenzoate HCl

Standard Operating Procedure (SOP) for Lab Scale (10g)

-

Diazotization:

-

Charge Methyl 2-amino-5-chlorobenzoate (10.0 g, 54 mmol) into a 250 mL 3-neck flask.

-

Add Conc. HCl (30 mL) and cool to

using an ice/salt bath. -

Dropwise add a solution of

(4.1 g, 59 mmol) in water (10 mL), maintaining internal temp -

Checkpoint: Solution should be clear/yellow.[3] Turbidity implies incomplete amine dissolution.

-

-

Reduction:

-

In a separate flask, dissolve

(27 g, 120 mmol) in Conc. HCl (20 mL) ; cool to -

Transfer the diazonium solution into the stannous chloride solution slowly (exothermic).

-

Stir at

for 1 hour, then allow to warm to room temperature (RT) overnight.

-

-

Isolation:

-

Filter the resulting precipitate (often the double salt of Tin).

-

Suspend solid in water, basify with cold

to pH 9 (liberates free base), and extract with Ethyl Acetate ( -

Dry organic layer over

, filter, and add -

Yield: Expect 65-75%.

-

Analytical Validation (QC)

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/Water) | |

| Salt Stoichiometry | Argentometric Titration |

Part 4: Applications in Drug Discovery

This molecule serves as a "linchpin" scaffold. The hydrazine moiety acts as a dinucleophile, reacting with 1,3-electrophiles to form heterocycles.[1]

-

Pyrazole Synthesis: Reaction with acetylacetone or

-keto esters yields 1-arylpyrazoles.[2] -

Indazole Formation: Intramolecular cyclization involving the ester group (often requires converting the ester to an aldehyde or ketone first) leads to indazoles, a core structure in kinase inhibitors like Axitinib or Pazopanib analogs.

Figure 2: Divergent synthetic utility towards bioactive heterocycles.

Part 5: Safety & Handling

-

Toxicity: Hydrazine derivatives are potential genotoxins and skin sensitizers. Handle in a fume hood.

-

Stability: The free base is prone to air oxidation (turning red/brown). The HCl salt is stable but hygroscopic. Store at

under Argon/Nitrogen. -

Incompatibility: Avoid contact with strong oxidizers and aldehydes (unless intended for hydrazone formation).

References

-

PubChem. (2025).[4][5] Methyl 2-amino-5-chlorobenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry.

Sources

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 2. 635325-33-6|Methyl 2-chloro-4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: Methyl 2-chloro-5-hydrazinobenzoate Hydrochloride

This guide outlines the technical profile, sourcing strategy, and synthesis protocols for Methyl 2-chloro-5-hydrazinobenzoate hydrochloride , a critical building block in the development of pyrazole and indazole-based pharmaceuticals.[1]

Executive Summary

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (CAS 723242-88-4 ) is a high-value heterocyclic precursor used primarily to synthesize indazole and pyrazole scaffolds in kinase inhibitors and agrochemicals.[1]

Market Status: Commercial availability of the hydrazine salt is low , with high unit costs (>$1,000/g) and long lead times from catalog suppliers. Conversely, the nitro- and amino- precursors are commodity chemicals.[1] Recommendation: For requirements exceeding 5 grams , an in-house or CRO-mediated synthesis from methyl 2-chloro-5-aminobenzoate is the only cost-effective strategy.[1]

Chemical Identity & Specifications

| Parameter | Target Compound | Primary Precursor (Amine) | Secondary Precursor (Nitro) |

| Name | Methyl 2-chloro-5-hydrazinobenzoate HCl | Methyl 2-chloro-5-aminobenzoate | Methyl 2-chloro-5-nitrobenzoate |

| CAS Number | 723242-88-4 | 42122-75-8 | 6307-82-0 |

| Structure | Benzoate ester, 2-Cl, 5-Hydrazine | Benzoate ester, 2-Cl, 5-Amine | Benzoate ester, 2-Cl, 5-Nitro |

| Mol.[1][2][3] Weight | 237.08 g/mol | 185.61 g/mol | 215.59 g/mol |

| Appearance | Off-white to beige solid | Off-white crystalline powder | Yellow crystalline powder |

| Stability | Hygroscopic; Store at -20°C | Stable at RT | Stable at RT |

Market Analysis: Suppliers & Price

Note: Prices are estimates based on Q3 2025 catalog data and are subject to fluctuation.

A. Direct Sourcing (The Target)

Direct purchase is only recommended for milligram-scale screening due to prohibitive costs.

| Supplier Tier | Representative Vendors | Est. Price (100 mg) | Est. Price (1 g) | Lead Time |

| Boutique/Custom | Aaron Chemicals, Almanac Life Science | $160 - $240 | $1,200 - $1,600 | 2-3 Weeks |

| Aggregators | ChemicalBook, MolPort | Variable | Inquire | 4-6 Weeks |

B. Precursor Sourcing (The "Make" Strategy)

The precursors are widely available and offer a >95% cost reduction.

| Precursor | Major Suppliers | Est.[4] Price (25 g) | Est. Price (100 g) | Availability |

| Amine (42122-75-8) | TCI, Pure Synth, Oakwood | $40 - $60 | $120 - $180 | In Stock |

| Nitro (6307-82-0) | Sigma, Combi-Blocks, Fisher | $25 - $45 | $90 - $120 | In Stock |

Decision Logic & Sourcing Strategy

The following decision tree illustrates the optimal sourcing path based on required quantity and timeline.

Figure 1: Strategic sourcing decision tree for methyl 2-chloro-5-hydrazinobenzoate HCl.

Technical Workflow: Synthesis Protocol

Objective: Synthesis of Methyl 2-chloro-5-hydrazinobenzoate HCl from Methyl 2-chloro-5-aminobenzoate. Scale: 10 gram batch.

Mechanism

The synthesis proceeds via the diazotization of the aromatic amine followed by reduction of the diazonium salt using Stannous Chloride (

Figure 2: Synthetic pathway via diazonium reduction.

Experimental Procedure

-

Diazotization:

-

Dissolve Methyl 2-chloro-5-aminobenzoate (10.0 g, 53.9 mmol) in concentrated HCl (30 mL) and water (30 mL).

-

Cool the suspension to -5°C to 0°C in an ice/salt bath.

-

Add a solution of Sodium Nitrite (

, 4.1 g, 59.3 mmol) in water (10 mL) dropwise, maintaining temperature < 5°C. Stir for 30 mins.

-

-

Reduction:

-

Prepare a solution of Stannous Chloride Dihydrate (

, 36.5 g, 161 mmol) in concentrated HCl (40 mL) at 0°C. -

Add the cold diazonium solution to the stannous chloride solution dropwise with vigorous stirring.

-

Observation: A thick precipitate will form immediately.

-

-

Isolation:

Quality Control (Validation)

-

1H NMR (DMSO-d6): Look for the disappearance of the aniline

(broad singlet ~5-6 ppm) and appearance of hydrazine protons ( -

LCMS: Confirm Mass [M+H]+ = 201.0 (Free base mass).

Handling and Stability

-

Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial at -20°C under desiccant.

-

Safety: Hydrazines are potential carcinogens and skin sensitizers. Use a fume hood and double nitrile gloves.

-

Incompatibility: Avoid contact with strong oxidizing agents and aldehydes/ketones (forms hydrazones).

References

-

Aaron Chemicals. Product Catalog: Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (CAS 723242-88-4).[1] Retrieved from

-

ChemicalBook. Methyl 2-chloro-5-aminobenzoate (CAS 42122-75-8) Suppliers and Data. Retrieved from

-

National Institutes of Health (PubChem). Methyl 2-amino-5-chlorobenzoate (Isomer Analysis).[1] Retrieved from

-

TCI Chemicals. Product Specification: Methyl 5-Amino-2-chlorobenzoate (CAS 42122-75-8).[1][3][4][6][7][8] Retrieved from

-

Pure Synth. Methyl 5-Amino-2-Chlorobenzoate 98.0% Specifications. Retrieved from

Sources

- 1. CAS [chemicalbook.com]

- 2. Reliable Chemical Trading Partner, Professional Methyl benzoate Supply [methylbenzoate-benzoicacid.com]

- 3. chembk.com [chembk.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Methyl 5-amino-2-chlorobenzoate Price at Chemsrc [chemsrc.com]

- 8. CAS 42122-75-8 | 4658-5-01 | MDL MFCD07800315 | Methyl 5-amino-2-chlorobenzoate | SynQuest Laboratories [synquestlabs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Indazoles Using Methyl 2-chloro-5-hydrazinobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structure, featuring a fused benzene and pyrazole ring, allows it to act as a bioisostere for endogenous structures like purines and indoles, interacting with a wide array of biological targets.[1][2] This has led to the development of numerous FDA-approved drugs containing the indazole core, including the antiemetic granisetron and the potent kinase inhibitors pazopanib and axitinib.[2] The versatility of the indazole scaffold makes it a "privileged structure," a molecular framework that is repeatedly found in bioactive compounds.[1][2]

This guide provides a detailed technical overview of a modern and efficient method for synthesizing substituted indazoles, specifically focusing on the use of methyl 2-chloro-5-hydrazinobenzoate hydrochloride as a readily available starting material. The protocol described herein leverages a palladium-catalyzed intramolecular N-arylation reaction, a powerful tool for the construction of N-heterocycles.

Reaction Mechanism: Palladium-Catalyzed Intramolecular N-Arylation

The synthesis of the indazole ring from methyl 2-chloro-5-hydrazinobenzoate proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction. This reaction forms the crucial N-N bond of the pyrazole ring through the coupling of the hydrazine nitrogen and the chlorinated aromatic ring.

The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the hydrazine nitrogen to the palladium center, followed by deprotonation by a base, leads to the formation of a palladium-amido complex. The key step is the reductive elimination from this complex, which forms the new N-C bond, constructing the indazole ring and regenerating the active palladium(0) catalyst.

Caption: Proposed mechanism for palladium-catalyzed indazole synthesis.

Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate

This protocol details the synthesis of methyl 1H-indazole-6-carboxylate from methyl 2-chloro-5-hydrazinobenzoate hydrochloride. The procedure involves an initial neutralization of the hydrochloride salt followed by the palladium-catalyzed intramolecular cyclization.

Materials and Reagents

-

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (nitrogen or argon) supply

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Neutralization of Starting Material:

-

To a round-bottom flask, add methyl 2-chloro-5-hydrazinobenzoate hydrochloride (1.0 eq).

-

Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until all the solid has dissolved and gas evolution has ceased.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base of methyl 2-chloro-5-hydrazinobenzoate.

-

-

Palladium-Catalyzed Cyclization:

-

To a dry round-bottom flask under an inert atmosphere, add the free base of methyl 2-chloro-5-hydrazinobenzoate (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous toluene via syringe.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure methyl 1H-indazole-6-carboxylate.

-

Experimental Workflow Diagram

Sources

Application Notes and Protocols for the Cyclization of Methyl 2-Chloro-5-hydrazinobenzoate with Aldehydes

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in a vast array of biologically active compounds.[1] The Fischer indole synthesis, a venerable and robust reaction, provides a direct and versatile route to this important heterocycle from arylhydrazines and carbonyl compounds.[2] This application note provides a detailed protocol and technical guidance for the cyclization of methyl 2-chloro-5-hydrazinobenzoate with various aldehydes to generate substituted methyl indole-6-carboxylates. These products serve as valuable intermediates for the synthesis of novel therapeutics.

The presence of a chloro and a methoxycarbonyl group on the phenylhydrazine ring of methyl 2-chloro-5-hydrazinobenzoate introduces electronic and steric factors that influence the course of the Fischer indole synthesis. This guide will address the expected regioselectivity of the cyclization and provide a validated protocol adaptable to a range of aldehyde substrates.

Reaction Principle and Mechanism

The cyclization of methyl 2-chloro-5-hydrazinobenzoate with an aldehyde proceeds via the classic Fischer indole synthesis mechanism.[2][3] The reaction is typically catalyzed by a Brønsted or Lewis acid.[2] The process can be conceptually divided into three key stages:

-

Hydrazone Formation: The reaction commences with the condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[4]

-

[5][5]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enamine form. Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.

-

Cyclization and Aromatization: The intermediate from the rearrangement then undergoes cyclization and elimination of ammonia to afford the final aromatic indole product.

Regioselectivity

The substitution pattern on the starting phenylhydrazine dictates the regiochemistry of the final indole product. In the case of methyl 2-chloro-5-hydrazinobenzoate, which is a meta-substituted hydrazine, two possible indole regioisomers could be formed upon reaction with an aldehyde: the 5-chloro- and the 7-chloro-indole-6-carboxylate.

Based on established principles of the Fischer indole synthesis with meta-substituted phenylhydrazines, the cyclization is generally directed by both electronic and steric factors. The presence of the ortho-chloro group is expected to sterically hinder cyclization at the C-6 position of the benzene ring. Consequently, the reaction is anticipated to proceed preferentially via cyclization at the position para to the chloro group, leading to the formation of the methyl 5-chloro-1H-indole-6-carboxylate as the major product.

Experimental Protocols

Part 1: Synthesis of Methyl 2-chloro-5-hydrazinobenzoate

The starting material, methyl 2-chloro-5-hydrazinobenzoate, can be prepared from the commercially available methyl 2-amino-5-chlorobenzoate via a two-step diazotization and reduction sequence.[6][7]

Materials and Reagents:

-

Methyl 2-amino-5-chlorobenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Ethanol

Procedure:

-

Diazotization:

-

In a flask, dissolve methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl at 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold water.

-

-

Isolation of the Free Hydrazine:

-

Suspend the hydrazine hydrochloride salt in water and cool to 0 °C.

-

Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is approximately 8.

-

Extract the free hydrazine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-5-hydrazinobenzoate as a solid.

-

Part 2: Cyclization with Aldehydes (Fischer Indole Synthesis)

This protocol describes a general one-pot procedure for the synthesis of substituted methyl 5-chloro-1H-indole-6-carboxylates.[4][8]

Materials and Reagents:

-

Methyl 2-chloro-5-hydrazinobenzoate hydrochloride

-

Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride)

-

Solvent (e.g., toluene, glacial acetic acid, or ethanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add methyl 2-chloro-5-hydrazinobenzoate hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

-

Add the chosen solvent (e.g., toluene or glacial acetic acid).

-

-

Hydrazone Formation and Cyclization:

-

Add the acid catalyst (e.g., a catalytic amount of PPA or a stoichiometric amount of zinc chloride).

-

Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using PPA, carefully quench the reaction by pouring it onto ice.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired methyl 5-chloro-1H-indole-6-carboxylate derivative.

-

Table 1: Representative Reaction Parameters

| Aldehyde Substrate | Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Benzaldehyde | PPA | Toluene | 110 | 4-6 |

| 4-Methoxybenzaldehyde | Eaton's Reagent | Dichloromethane | Reflux | 3-5 |

| 4-Nitrobenzaldehyde | ZnCl₂ | Glacial Acetic Acid | 100 | 8-12 |

| Propanal | PPA | Toluene | 100 | 6-8 |

Note: These are representative conditions and may require optimization for specific substrates.

Visualizing the Workflow

Figure 1: General workflow for the synthesis of substituted methyl 5-chloro-1H-indole-6-carboxylates.

Alternative Pathway: Indazole Formation

While the Fischer indole synthesis is the predominant pathway under acidic conditions, the formation of indazole derivatives is a potential alternative cyclization route for arylhydrazines. The reaction of an arylhydrazine with an aldehyde can, under certain conditions (often involving oxidative or specific catalytic systems), lead to the formation of an indazole ring. However, for the reaction of methyl 2-chloro-5-hydrazinobenzoate with aldehydes under standard Fischer indole conditions (strong acid, heat), the formation of the indole is the expected and major outcome. The formation of indazoles typically requires different reaction conditions and is not the focus of this protocol.

Characterization of Products

The synthesized indole derivatives can be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the indole product.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point: To assess the purity of the solid products.

For example, the expected product from the reaction with benzaldehyde, methyl 5-chloro-2-phenyl-1H-indole-6-carboxylate, would exhibit characteristic signals for the indole ring protons, the phenyl substituent, and the methyl ester in its NMR spectra.

Safety Precautions

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Strong acids such as polyphosphoric acid and concentrated HCl are corrosive and should be handled with care.

-

Reactions at elevated temperatures should be conducted with appropriate caution.

Conclusion

The Fischer indole synthesis provides a reliable and versatile method for the cyclization of methyl 2-chloro-5-hydrazinobenzoate with a variety of aldehydes. The protocol outlined in this application note offers a clear and reproducible pathway to substituted methyl 5-chloro-1H-indole-6-carboxylates, which are valuable intermediates in drug discovery. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the desired products.

References

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]

-

O'Connor, J. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-94. Available at: [Link]

-

RSC Publishing. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]

-

ResearchGate. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Available at: [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Finetech Industry Limited. (n.d.). Methyl 5-chloro-1H-indole-6-carboxylate. Available at: [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

-

chemeurope.com. (n.d.). Fischer indole synthesis. Available at: [Link]

-

PubMed. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(7), 2891-2893. Available at: [Link]

-

ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1199-1203. Available at: [Link]

-

RSC Publishing. (n.d.). Photo-induced phosphorylation/cyclization of N-homoallyl and N-allyl aldehyde hydrazones to access phosphorylated tetrahydropyridazines and dihydropyrazoles. Chemical Communications. Available at: [Link]

-

Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. Available at: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-100. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 603-609. Available at: [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

-

ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[4][8][9]Triazino[5,6-b]quinoline Derivatives. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. Available at: [Link]

-

Al-Warhi, T. I., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3236. Available at: [Link]

-

SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Research, 6(1). Available at: [Link]

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-100. Available at: [Link]

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 849-854. Available at: [Link]

-

PubChem. (n.d.). 7-chloro-1H-indole. Available at: [Link]

-

ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]

-

ACS Publications. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(7), 2891-2893. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 186, 451-458. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 2(3), 246-252. Available at: [Link]

-

ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

CAS.org. (n.d.). 7-Chloroindole. Available at: [Link]

- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 6. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Reductive Deamination of 5-Amino-2-Chlorobenzoate Esters via Diazotization

Introduction: Strategic Removal of a Directing Group

In the landscape of multi-step organic synthesis, the aromatic amino group serves as a powerful synthetic tool. Its strong activating and ortho, para-directing nature is frequently exploited to introduce substituents onto an aromatic ring with high regioselectivity. However, once its role is fulfilled, the amino group often needs to be removed to yield the desired target structure. The reductive deamination, a process that replaces an amino group with a hydrogen atom, is a cornerstone transformation for this purpose.[1]

This guide provides a detailed examination and robust protocol for the reductive deamination of 5-amino-2-chlorobenzoate esters. This substrate class is particularly relevant in the synthesis of pharmaceutical intermediates and fine chemicals, where the 2-chloro-benzoate scaffold is a common motif. The presence of electron-withdrawing chloro and ester groups renders the amine weakly basic, presenting unique challenges for the initial diazotization step.[2] We will explore the mechanistic underpinnings of the two-stage process—diazotization followed by reduction—and provide a field-proven protocol optimized for high-yield synthesis of the corresponding 2-chlorobenzoate esters.

The Diazotization of Weakly Basic Arylamines

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This intermediate is highly versatile but also inherently unstable, necessitating careful control of reaction conditions.

Mechanistic Overview

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid. The acid then protonates the nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3]

The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium cation (Ar-N₂⁺).[2] The entire process is highly exothermic and must be conducted at low temperatures (typically 0–5 °C) to prevent the thermal decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[4][5]

Critical Parameters for 5-Amino-2-Chlorobenzoate Esters

The reduced nucleophilicity of the amino group in 5-amino-2-chlorobenzoate esters, due to the electron-withdrawing nature of the substituents, requires strict adherence to optimized conditions:

-

Acidity: A sufficient excess of strong mineral acid is crucial. It ensures the complete dissolution of the amine substrate as its hydrochloride or sulfate salt and provides the necessary protons to drive the formation of the nitrosonium ion.

-

Temperature: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C. Temperatures above this range lead to rapid decomposition of the diazonium salt and a significant reduction in yield.[5]

-

Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred amine-acid mixture. This ensures localized concentration of the reactive nitrous acid is minimized, allowing for better temperature control and preventing side reactions.[4]

Reduction of the Aryl Diazonium Salt (Hydrodediazoniation)

Once formed, the diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement. For deamination, the diazonium salt is reduced to replace the -N₂⁺ group with a hydrogen atom.

Mechanism of Reduction with Hypophosphorous Acid

Hypophosphorous acid (H₃PO₂) is the reagent of choice for this transformation, prized for its efficacy and clean reaction profile.[6][7] The reduction is widely understood to proceed via a free-radical chain mechanism.[8] The reaction is initiated by the transfer of an electron to the diazonium ion, which then fragments, releasing nitrogen gas and forming an aryl radical. This highly reactive aryl radical abstracts a hydrogen atom from the hypophosphorous acid, yielding the final deaminated arene and a new radical species that continues the chain reaction.

Selection of the Reducing Agent

While several reagents can effect this transformation, hypophosphorous acid consistently provides the best results for substrates like 5-amino-2-chlorobenzoate esters.

| Reagent | Advantages | Disadvantages |

| Hypophosphorous Acid (H₃PO₂) | High yields, clean reaction, generally applicable.[7] | A strong acid requiring careful handling. |

| Ethanol (C₂H₅OH) | Inexpensive, readily available. | Can produce ether byproducts (Ar-OEt), often requires catalysis, and may result in lower yields.[6] |

| Sodium Borohydride (NaBH₄) | Powerful reducing agent. | Can be too reactive, potentially reducing the ester group; requires careful control of pH.[1] |

Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for the transformation, starting from a representative substrate, methyl 5-amino-2-chlorobenzoate.

Mandatory Visualizations

Caption: Experimental workflow for the two-step reductive deamination.

Caption: Overall chemical reaction scheme.

Materials and Reagents

| Reagent | Formula | M.W. | Molar Eq. | Amount |

| Methyl 5-amino-2-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 1.0 | 9.28 g |

| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~6.0 | 25 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 3.80 g |

| Hypophosphorous Acid (50% in H₂O) | H₃PO₂ | 66.00 | ~3.0 | 20 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Protocol

PART A: Diazotization

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add methyl 5-amino-2-chlorobenzoate (9.28 g, 50.0 mmol).

-

Add concentrated hydrochloric acid (25 mL) and 25 mL of water. Stir the mixture to form a fine slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 20 mL of cold water.

-

Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the resulting pale yellow solution in the ice bath for an additional 30 minutes. The solution now contains the in situ generated diazonium salt.

PART B: Reduction (Hydrodediazoniation) 7. While maintaining the temperature at 0–5 °C, add cold hypophosphorous acid (50% w/w in H₂O, 20 mL) to the diazonium salt solution over 10 minutes. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas should be observed. 9. After the initial effervescence subsides (approx. 1-2 hours), gently warm the mixture in a water bath to 50 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt. 10. Cool the reaction mixture back to room temperature.

PART C: Workup and Purification 11. Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL). 12. Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (50 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 2-chlorobenzoate as a colorless oil. The expected yield is typically in the range of 80-90%.

Safety Precautions

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it in situ in solution.[5]

-

Reagents: Handle concentrated hydrochloric acid, hypophosphorous acid, and sodium nitrite with appropriate personal protective equipment (gloves, safety glasses, lab coat). All operations should be performed in a well-ventilated chemical fume hood.

-

Thermal Control: The diazotization reaction is exothermic. Loss of temperature control can lead to a runaway reaction and forceful gas evolution. Ensure efficient cooling and slow reagent addition.

References

-

Vedantu. (2024). When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE. [Link]

- Google Patents. (1986).

-

Kornblum, N., et al. (1950). The Chemistry of Diazo Compounds. II. Evidence for a Free Radical Chain Mechanism in the Reduction of Diazonium Salts by Hypophosphorous Acid. Journal of the American Chemical Society, 72(7), 3013–3021. [Link]

-

Cadogan, J. I. G., et al. (1973). A simple and convenient deamination of aromatic amines. Journal of the Chemical Society, Perkin Transactions 1, 541-542. [Link]

-

Lumen Learning. Organic Chemistry II - 17.3. Reactions involving arenediazonium salts. [Link]

-

Wang, Y., & Guziec Jr., F. S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(24), 8293–8296. [Link]

-

Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. [Link]

-

Organic Chemistry Tutor. Aryl Diazonium Ions. [Link]

-

ResearchGate. (2010). A Mild One-Pot Deamination of Aromatic Amines Bearing Electron-Withdrawing Groups. Calcium Hypophosphite as a Dediazonation Reagent in Nonaqueous Media. [Link]

-

The Hive Chemistry Discourse. (2004). Deamination of Primary Amines with Chloroamine. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

WebAssign. Experiment 9 - Arenediazonium Salts. [Link]

-

Vdocuments. (2020). DIAZONIUM SALTS. [Link]

- Google Patents. (1989).

-

Wikipedia. Diazonium compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webassign.net [webassign.net]

- 6. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]

- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Nucleophilic Substitution & Heterocyclization of Methyl 2-chloro-5-hydrazinobenzoate

[1][2][3]

2Executive Summary & Chemical Logic

Methyl 2-chloro-5-hydrazinobenzoate (CAS: Derived from 6307-82-0 precursor) is a bifunctional building block critical in the synthesis of anthranilic diamide insecticides and antiparasitic agents.[1][2][3] Its reactivity is defined by three distinct electrophilic/nucleophilic centers:

-

C5-Hydrazine Moiety (Nucleophile): The primary reactive center.[1][2][3][4] It acts as a bis-nucleophile, readily condensing with 1,3-dielectrophiles (e.g.,

-keto esters, diketones) to form pyrazole rings.[1][2][3] This is the "Nucleophilic Substitution/Condensation" pathway of highest industrial relevance. -

C2-Chlorine Atom (Electrophile): Positioned ortho to the electron-withdrawing ester, this site is activated for Nucleophilic Aromatic Substitution (

).[1][2][3][4] However, the electron-donating nature of the C5-hydrazine ( -

C1-Methyl Ester (Electrophile): Susceptible to nucleophilic acyl substitution (amidation/hydrolysis), typically post-functionalization of the hydrazine.[1][2]

This guide details protocols for constructing pyrazole scaffolds (via hydrazine nucleophilicity) and modifying the aryl core (via

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways, highlighting the competition between the hydrazine nucleophile and the aryl electrophile.

Figure 1: Divergent reactivity pathways. The green path (Pyrazole formation) is kinetically favored and standard in industry.[1] The red path (

Protocol A: Synthesis of N-Aryl Pyrazoles (Core Application)

This protocol describes the reaction of methyl 2-chloro-5-hydrazinobenzoate with a 1,3-dielectrophile.[1][2][3] This is the key step in synthesizing scaffolds analogous to Chlorantraniliprole.[1]

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl, followed by dehydration and intramolecular cyclization.[1]

Materials

-

Substrate: Methyl 2-chloro-5-hydrazinobenzoate (1.0 eq)

-

Reagent: 1,1,3-Trichloro-3,3,3-trifluoroacetone (or standard Acetylacetone for simple pyrazoles) (1.1 eq)[1][2][3]

-

Catalyst: Catalytic HCl or p-Toluenesulfonic acid (pTSA) (optional, for rate enhancement)[1][2][3]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of methyl 2-chloro-5-hydrazinobenzoate in 50 mL of Ethanol.

-

Addition: Add 11 mmol of the 1,3-dicarbonyl compound dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

C) for 3–6 hours.-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). Consumption of the hydrazine starting material (polar, stains with ninhydrin) indicates completion.[1]

-

-

Work-up:

-

Isolation: The pyrazole product typically precipitates.[1][2] Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are formed (common with asymmetrical diketones).[1][2]

Data Validation Table:

| Parameter | Specification | Observation |

|---|---|---|

| Appearance | White to pale yellow solid | Typical for N-aryl pyrazoles |

| Yield | > 85% | High efficiency due to thermodynamic stability of pyrazole |

| 1H NMR | Pyrazole CH singlet | Distinct peak ~6.5-7.0 ppm (depending on substituents) |[1][2][3][4]

Protocol B: Displacement of C2-Chlorine (Advanced Modification)

Context: While the C2-Cl is intended to be stable in many applications, introducing diversity (e.g., C2-amines or ethers) requires forcing conditions due to the electronic deactivation by the C5-hydrazine group.[1][3]

Critical Constraint: The hydrazine group is a competing nucleophile.[1][2] It must be protected (e.g., as a Boc-derivative or hydrazone) OR the

Materials

-

Substrate: Methyl 2-chloro-5-hydrazinobenzoate (1.0 eq)

-

Nucleophile: Morpholine (excess, 3.0 eq) or Sodium Methoxide (1.2 eq)[1][2]

-

Solvent: DMF or DMSO (Dry)

-

Base:

(2.0 eq)[1][2][3][4]

Step-by-Step Methodology

-

Setup: Charge a pressure vial (sealed tube) with substrate (1.0 eq),

(2.0 eq), and DMF (0.5 M concentration). -

Reaction: Seal and heat to 100–120°C for 12–24 hours.

-

Quench: Pour into crushed ice/brine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF.[1][2]

-

Analysis: Check for disappearance of the aryl-Cl signal in HPLC/MS.

References & Authority

-

Patent Methodology (Pyrazole Synthesis): Substituted benzamides for treating arthropods.[1][2] WO2016174052A1.[1][2] (Describes the use of hydrazine benzoates in pyrazole ring closure).

-

Precursor Synthesis: Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.[1][2] (Standard nitration/oxidation protocols establishing the core scaffold).[1][2]

-

Mechanistic Grounding (

): Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.[1][2] (Fundamental principles of activating/deactivating groups inngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Compound Data: Methyl 2-chloro-5-nitrobenzoate (Precursor Data). PubChem CID 22754.[1][2] [1][2]

Disclaimer: This guide assumes a BSL-1 chemical safety environment. Hydrazines are potential carcinogens and sensitizers; handle with appropriate PPE and fume hood ventilation.[1]

Troubleshooting & Optimization

Technical Support Guide: Preventing Oxidation of Methyl 2-chloro-5-hydrazinobenzoate

[1]

Core Directive & Scope

Subject: Stabilization and Synthesis of Methyl 2-chloro-5-hydrazinobenzoate (CAS: N/A for specific hydrazine, Precursor CAS: 5202-89-1). Target Audience: Synthetic Chemists, Process Development Scientists. Objective: To provide a self-validating protocol for synthesizing and handling the title compound, specifically mitigating oxidative degradation pathways common to electron-deficient aryl hydrazines.

Executive Summary: The Oxidation Challenge

Methyl 2-chloro-5-hydrazinobenzoate is an aryl hydrazine.[1] Like most hydrazines, it is thermodynamically unstable in the presence of oxygen, particularly in its free-base form. The oxidation mechanism typically proceeds via a radical pathway, catalyzed by trace transition metals (

The Golden Rule: Never isolate the free base if long-term stability is required. Always isolate and store as the hydrochloride or tosylate salt.

Technical Modules (Q&A Format)

Module 1: The Inert Ecosystem (Preparation & Prevention)

Q: I am observing a pink/brown discoloration immediately upon dissolving my starting material. What is happening? A: This indicates the presence of dissolved oxygen or trace metal contaminants in your solvent system. Aryl hydrazines act as radical scavengers and will auto-oxidize rapidly.

Corrective Protocol:

-

Solvent Degassing: Sparging with nitrogen for 15 minutes is insufficient for hydrazine chemistry. You must use Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging for >1 hour with active sonication.[1]

-

Chelation: Add 1-5 mol% of EDTA or DTPA to your aqueous reaction buffers. This sequesters trace metal ions (Fe, Cu) that act as catalysts for the radical oxidation mechanism.

-

Glassware: Base-washed glassware can leach trace metals. Acid-wash all glassware (1N HCl) and oven-dry before use.[1]

Q: Can I use standard nitrogen balloons for the reaction atmosphere? A: For strictly air-sensitive hydrazines, balloons are risky due to permeability.

-

Recommendation: Use a positive-pressure Schlenk line or a continuous gentle stream of high-purity Argon. Argon is heavier than air and provides a better "blanket" over the reaction surface than nitrogen.

Module 2: Synthesis & Reduction (Process Control)

Q: Which reduction method minimizes oxidative byproducts: Stannous Chloride (

Comparative Analysis:

| Feature | Stannous Chloride ( | Sodium Sulfite ( |

| Reaction pH | < 1 (Strongly Acidic) | 6.0 - 7.5 (Neutral/Basic) |

| Oxidation Risk | Low (Product is | High (Free base exists in eq.)[1] |

| Impurity Profile | Tin salts (inorganic) | Azo compounds (organic) |

| Yield | High (>80%) | Moderate (50-70%) |

Q: My reaction mixture turns dark red during the diazonium reduction. Is the batch lost?

A: Dark red usually indicates the formation of azo-coupling byproducts (

-

Fix: Ensure the reducing agent (

) is added cold (-5°C to 0°C) but rapidly enough to consume the diazonium species immediately. Do not allow the diazonium salt to stand for extended periods before reduction.

Module 3: Isolation & Work-up (Critical Handling)

Q: How do I filter the product without exposing it to air? A: Vacuum filtration is the most dangerous step for air-sensitive hydrazines because it pulls large volumes of air through the crystal cake.

Self-Validating Protocol:

-

Schlenk Filtration: Use a closed frit system under inert gas pressure.

-

The "Blanket" Wash: If you must use a Buchner funnel, keep a funnel inverted over the top flowing with Argon.

-

Wash Solvent: Wash the filter cake with cold, degassed diethyl ether or dichloromethane. This removes surface impurities and residual water without dissolving the salt.

Q: The product is oiling out instead of crystallizing. How do I recover it? A: Oiling out suggests the formation of the free base or mixed salts.

-

Immediate Action: Re-acidify the mixture with concentrated HCl in methanol. The target is the Methyl 2-chloro-5-hydrazinobenzoate Hydrochloride salt. Induce crystallization by cooling to -20°C and scratching the flask sides with a glass rod (under Argon flow).

Module 4: Storage & Analytics

Q: How should I store the final compound to prevent decomposition? A:

-

Form: Hydrochloride salt only.

-

Atmosphere: Sealed under Argon in a vial with a Teflon-lined cap.

-

Temperature: -20°C or lower.

-

Desiccant: Store the vial inside a secondary jar containing

or active silica gel to absorb moisture, as hydrolysis of the ester is a secondary degradation pathway.

Q: How can I quickly check for oxidation before using the reagent? A:

-

Visual Check: Pure salt should be white to off-white. Yellow/Orange = Mild Oxidation. Brown/Red = Severe Decomposition.

-

TLC: Run TLC (MeOH/DCM). Hydrazines stay at the baseline or streak; Azo impurities move to the solvent front and are often visible without UV.

Visualizations

Figure 1: Synthesis & Stabilization Workflow

This diagram illustrates the critical path to the stable hydrochloride salt, highlighting control points for oxidation prevention.

Caption: Step-by-step synthesis workflow emphasizing the "Acidic Tunnel" strategy to maintain the hydrazine in its protonated, oxidation-resistant state.

Figure 2: Oxidative Degradation Mechanism

Understanding the enemy: How oxygen attacks the free hydrazine.

Caption: The radical-mediated oxidation pathway. Protonation (H+) blocks the initial step (Hydrazine -> Radical).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Diazonium reduction using SnCl2).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of hydrazine oxidation and diazonium stability).

-

Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Best practices for inert atmosphere techniques).

-

Ragnarsson, U. (2001). Synthetic methodology for alkyl and aryl hydrazines.[2][3] Chemical Society Reviews, 30, 205-213.[1] (Review of synthesis methods and stability).

Improving yield of hydrazine formation from diazonium salts

Welcome to the Hydrazine Synthesis Technical Support Center.

Ticket ID: #HYD-ZN-001 Subject: Optimization of Aryl Hydrazine Formation from Diazonium Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering one of three critical failure modes: decomposition to phenols (low yield), azo coupling (tar/dye formation), or isolation failure (metal salt contamination).

While the Stannous Chloride (

This guide details the optimization of both pathways, with a focus on mechanistic control to maximize yield.

Module 1: The Sodium Sulfite Method (Recommended)

Best for: High yields, clean isolation, avoiding heavy metals.

The sulfite reduction is not a simple electron transfer; it involves the formation of a stable intermediate (diazosulfonate) that must be carefully hydrolyzed.

The Workflow

Figure 1: The critical pathway for Sulfite reduction. Note that the intermediate must form BEFORE heating.

Critical Control Points (Troubleshooting)

| Symptom | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Excess Alkali: If the sulfite solution is too basic, the diazonium salt couples with itself or phenols to form tar. | Neutralize: Ensure the sulfite solution is freshly prepared. If using commercial sulfite, add a small amount of acetic acid to buffer to pH 6–7 before addition [1]. |